2-Acetyl-7-ethylbenzofuran
Overview
Description
2-Acetyl-7-ethylbenzofuran, also known as this compound, is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Intermediates for Drug Development
An efficient and scalable synthesis method has been developed for intermediates useful in the synthesis of drugs such as Pyriftalid and Paquinimod, leveraging 2-acetyl-6-nitrobenzoic acid as the starting material. This process underscores the role of 2-Acetyl-7-ethylbenzofuran derivatives in facilitating the production of pharmaceutical compounds (Li, Zhang, Yang, & Li, 2017).
Green Synthesis Approaches
A green synthesis approach for Cefdinir, an antibiotic, indicates the environmental benefits of using alternative synthetic routes. This method emphasizes the reduction of hazardous waste, highlighting the importance of sustainable practices in chemical synthesis and the potential roles of benzofuran derivatives in these processes (Wei-hui, 2013).
Renewable Resources for Chemical Synthesis
Research demonstrates the synthesis of acetyl-substituted tetrahydrobenzofuran and tetrahydronaphthalene from renewable furanics, showcasing an innovative use of biomass-derived materials in chemical manufacturing. This work suggests the versatility of this compound derivatives in creating value-added chemicals from sustainable resources (Marri et al., 2019).
Novel Sesquiterpenes and Benzofuran Derivatives
The isolation of novel compounds, including 2-acetyl-5-isopentenyl-6-methylbenzofuran, from Ligularia veitchiana roots, illustrates the potential of benzofuran derivatives in discovering new bioactive molecules. These findings contribute to the understanding of natural products' chemical diversity and their applications in drug discovery and development (Liu et al., 2010).
Anticholinesterase Activity
Investigations into novel anticholinesterases based on the molecular skeletons of Furobenzofuran and Methanobenzodioxepine indicate the therapeutic potential of benzofuran derivatives. These compounds have shown potent inhibitory activity against acetyl- and butyrylcholinesterase, suggesting their utility in treating diseases like Alzheimer's (Luo et al., 2005).
Mechanism of Action
Target of Action
2-Acetyl-7-ethylbenzofuran is an intermediate in the production of Bufuralol Hydrochloride . Bufuralol is a non-selective beta blocker with membrane-stabilizing activity and intrinsic sympathomimetic activity. It is used in the treatment of hypertension and angina pectoris.
Mode of Action
It is known that the compound is characterized by a benzofuran ring with an acetyl group at the 2-position and an ethyl group at the 7-position. Benzofuran compounds are known to undergo a variety of chemical reactions.
Biochemical Pathways
Benzofuran compounds, including this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are ubiquitous in nature and are potential natural drug lead compounds
Pharmacokinetics
The compound’s molecular weight (18822 g/mol) and structure suggest that it may have good bioavailability .
Result of Action
Given its role as an intermediate in the production of bufuralol hydrochloride , it may contribute to the therapeutic effects of this drug.
Future Directions
Benzofuran compounds, including “2-Acetyl-7-ethylbenzofuran”, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Biochemical Analysis
Biochemical Properties
For instance, some benzofuran compounds have been found to have significant cell growth inhibitory effects
Cellular Effects
Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that benzofuran compounds can interact with various enzymes or cofactors
Properties
IUPAC Name |
1-(7-ethyl-1-benzofuran-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-3-9-5-4-6-10-7-11(8(2)13)14-12(9)10/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUMBVQDEFOAHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498725 | |
Record name | 1-(7-Ethyl-1-benzofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40498725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59664-03-8 | |
Record name | 1-(7-Ethyl-1-benzofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40498725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.